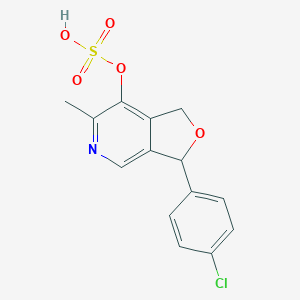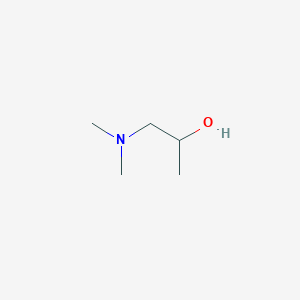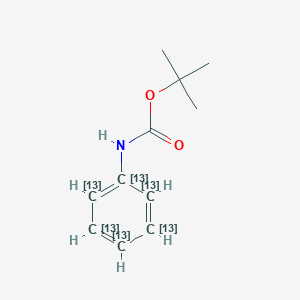![molecular formula C7H6ClN3 B141025 4-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 7781-10-4](/img/structure/B141025.png)
4-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶
概述
描述
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The empirical formula of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H6ClN3 and its molecular weight is 167.60 .Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis
The yield of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is 71% as a yellow solid, with a melting point of 287–288 °C .科学研究应用
Use in Janus Kinase Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in the synthesis of Janus Kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
- Results or Outcomes : Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Use in Tofacitinib Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofacitinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate .
- Results or Outcomes : The outcome of this application is the production of Tofacitinib, a drug that has been widely used in the treatment of rheumatoid arthritis .
Use in Ruxolitinib Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of Ruxolitinib , a medication used to treat intermediate or high-risk myelofibrosis, a type of bone marrow cancer .
- Results or Outcomes : The outcome of this application is the production of Ruxolitinib, a drug that has been widely used in the treatment of myelofibrosis .
Use in SHR0302 Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of SHR0302 , a selective JAK inhibitor that is currently in clinical trials for the treatment of rheumatoid arthritis and other inflammatory diseases .
- Results or Outcomes : The outcome of this application is the production of SHR0302, a drug that is currently in clinical trials for the treatment of rheumatoid arthritis and other inflammatory diseases .
Use in CP690550 Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of CP690550 , a compound that has been widely used in pharmaceutical research .
- Results or Outcomes : The outcome of this application is the production of CP690550, a compound that has been widely used in pharmaceutical research .
Use in CGP76030 Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of CGP76030 , a compound that has been widely used in pharmaceutical research .
- Results or Outcomes : The outcome of this application is the production of CGP76030, a compound that has been widely used in pharmaceutical research .
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGDLOLPALCTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295499 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
7781-10-4 | |
| Record name | 7781-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

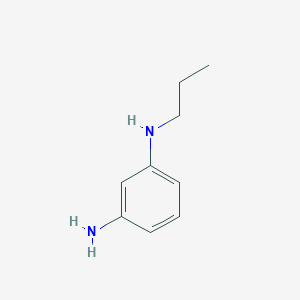
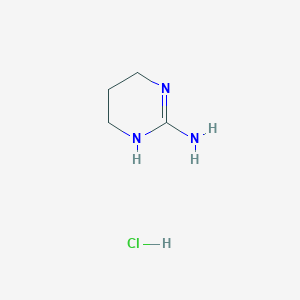
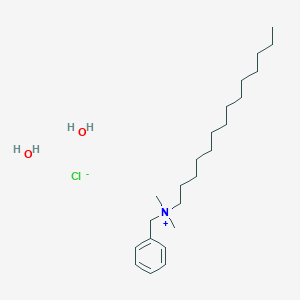
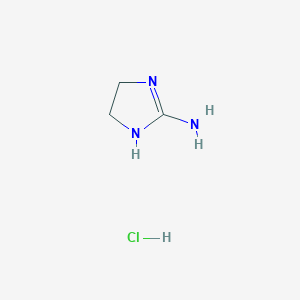
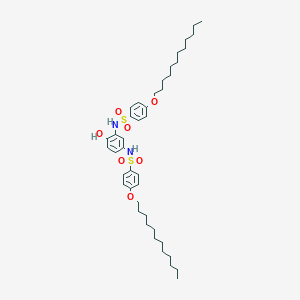
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
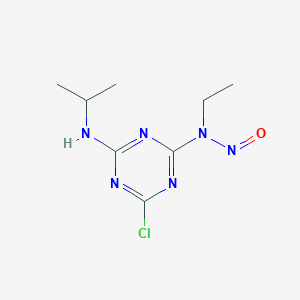
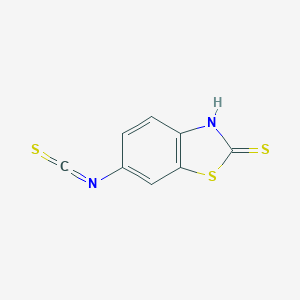

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
